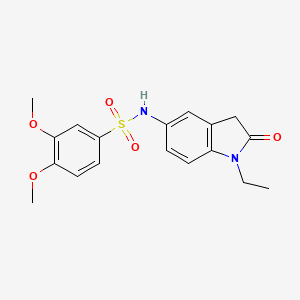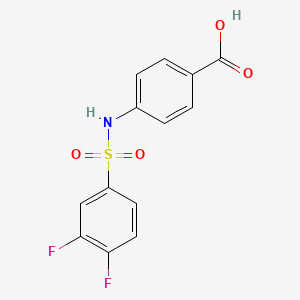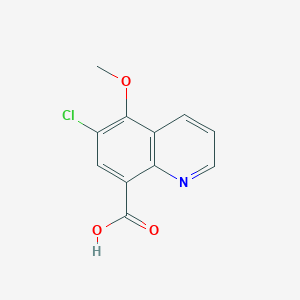![molecular formula C20H17BrN2O2S B2936808 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 478031-21-9](/img/structure/B2936808.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate (hereafter referred to as 2BSPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. The compound is a derivative of sulfonylpyridine, a compound with a wide range of biological and chemical properties. In recent years, 2BSPMPC has been studied for its potential use in drug design and drug delivery, as well as its ability to act as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study demonstrated the design of novel structures derived from a benzimidazole scaffold, exhibiting potent activity against Helicobacter pylori, a gastric pathogen. This research could indicate potential antimicrobial applications for compounds with similar structures, such as "[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate." These compounds showed selective activity and low minimal inhibition concentrations (MICs) against various strains of H. pylori, including drug-resistant strains, without significantly affecting a wide range of other microorganisms (Carcanague et al., 2002).
Structural Chemistry and Supramolecular Assembly
In the realm of structural chemistry, research focused on methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate and its derivatives revealed insights into the formation of zinc and cadmium complexes. This study highlighted the potential for creating complex structures with diverse architectural properties. Such research underscores the versatility of sulfanylpyridinyl compounds in forming supramolecular assemblies, which could be relevant for the development of new materials or catalytic systems (Castiñeiras, García-Santos, & Saa, 2019).
X-Ray Diffraction Studies
Another study employing X-ray diffraction explored the structure of (+)-isomenthyl p-bromophenylcarbamate, providing detailed insights into the molecule's conformation and absolute configuration. This type of research is crucial for understanding the detailed structural parameters of complex organic molecules, which in turn can inform their chemical behavior and interaction with biological systems (Kartha, Go, Bose, & Tibbetts, 1976).
Synthesis and Biological Activity
Research on carbamate derivatives of coumarin and chromene has illustrated the potential for synthesizing compounds with specific biological activities. These studies showcase the methodology for creating derivatives that could serve as frameworks for further pharmacological exploration, potentially relevant to the synthesis and activity exploration of "this compound" (Velikorodov & Imasheva, 2008).
Propiedades
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWNZRQZSPRPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)




![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)
![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)
![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

